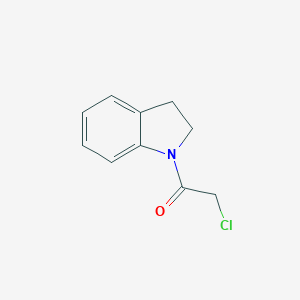

2-Cloro-1-(indolin-1-il)etanona

Descripción general

Descripción

2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone is a chemical compound that is widely used in laboratory experiments. It belongs to a class of compounds known as ‘indoles’, which are characterized by a nitrogen-containing six-membered ring. The compound has a molecular formula of C7H8ClNO and a molecular weight of 161.58 g/mol. It is a white crystalline solid with a melting point of 174-176 °C. It is soluble in methanol, ethanol, and ethyl acetate, and slightly soluble in water.

Aplicaciones Científicas De Investigación

Síntesis de nuevos derivados de 1H-Indol

El compuesto se utiliza en la síntesis de nuevos derivados de 1H-Indol que han mostrado una actividad antibacteriana y antifúngica significativa . El compuesto del título se obtuvo mediante la reacción de indol con cloruro de acetilo en tolueno, que luego reacciona con 1,4 diamina benceno en cloroformo .

Actividad antimicrobiana

Los derivados de 1H-Indol sintetizados se analizaron para determinar su actividad antimicrobiana . Se evaluaron contra Aspergillus niger y Candida albicans (ATCC 10231) utilizando Fluconazol como fármaco estándar . También mostraron actividad antibacteriana contra bacterias Gram-positivas (Bacillus subtilis) y Gram-negativas (Escherichia coli) utilizando Ampicilina como medicamento estándar .

Actividad antifúngica

Los derivados de 1H-Indol sintetizados también se evaluaron para determinar su actividad antifúngica . Se probaron contra Aspergillus niger y Candida albicans (ATCC 10231) utilizando Fluconazol como fármaco estándar .

Actividad antiviral

Los derivados de indol, incluida la 2-Cloro-1-(indolin-1-il)etanona, han mostrado una posible actividad antiviral . Se han reportado como agentes antivirales en una amplia gama de virus de ácido ribonucleico (ARN) y ácido desoxirribonucleico (ADN) .

Actividad antiinflamatoria

Los derivados de indol han mostrado una posible actividad antiinflamatoria <svg class="icon" height="16" p-id="1735" t

Propiedades

IUPAC Name |

2-chloro-1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHQTTKUMFDVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937974 | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17133-48-1 | |

| Record name | Indoline, 1-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017133481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17133-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROACETYL)INDOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.